2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(p-tolyl)acetamide
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Description
2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(p-tolyl)acetamide is a useful research compound. Its molecular formula is C21H19FN4O3S and its molecular weight is 426.47. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Kinase Inhibition
- Src Kinase Inhibitory and Anticancer Activities : Derivatives similar to the specified compound, specifically thiazolyl N-benzyl-substituted acetamide derivatives, have been synthesized and evaluated for their Src kinase inhibitory activities and anticancer properties. For example, compounds exhibiting selective inhibition of Src kinase showed potential therapeutic applications in cancer treatment due to their ability to inhibit cell proliferation in various carcinoma cell lines, highlighting the role of structural components similar to those found in the specified compound in medicinal chemistry (Asal Fallah-Tafti et al., 2011).
Antimicrobial and Insecticidal Activities
- Insecticidal Assessment Against Cotton Leafworm : Research into heterocycles incorporating a thiadiazole moiety, similar to part of the chemical structure of the specified compound, has shown potential insecticidal activity against pests like the cotton leafworm. This suggests applications in agricultural chemistry for the development of new pesticides or insecticides (A. Fadda et al., 2017).
Imaging and Diagnostic Applications
- Radioligand for Imaging with PET : Compounds structurally related to the one , especially those incorporating fluorine atoms and specific heterocyclic structures, have been used in the synthesis of selective radioligands for positron emission tomography (PET) imaging. These studies underline the potential of such compounds in diagnostic imaging, particularly in identifying and quantifying biological targets in various diseases (F. Dollé et al., 2008).
Anti-Cancer Research
- Anti-Lung Cancer Activity : Novel fluoro-substituted compounds have shown promise in anti-cancer research, particularly against lung cancer. The incorporation of fluorine and specific structural moieties into these compounds has been associated with anticancer activity at low concentrations, suggesting a potential pathway for therapeutic applications in oncology (A. G. Hammam et al., 2005).
Anti-Breast Cancer Agents
- Thiadiazoles and Pyrazolines as Anti-Breast Cancer Agents : The synthesis of novel thiadiazoles and pyrazolines, bearing pyrido[2,3-d]pyrimidinone moiety, indicates the exploration of these compounds for their potential anti-breast cancer activity. This research suggests the role of specific structural features in modulating biological activity, potentially leading to new treatments for breast cancer (S. M. Gomha et al., 2017).
Properties
IUPAC Name |
2-[4-(3-fluorophenyl)-1,1-dioxo-3H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O3S/c1-15-7-9-17(10-8-15)24-20(27)13-25-14-26(18-5-2-4-16(22)12-18)21-19(30(25,28)29)6-3-11-23-21/h2-12H,13-14H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLWPFRDAAIAAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2CN(C3=C(S2(=O)=O)C=CC=N3)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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